molecular formula C3H8N2 B1197363 Allylhydrazine CAS No. 7422-78-8

Allylhydrazine

Cat. No. B1197363
CAS RN: 7422-78-8
M. Wt: 72.11 g/mol
InChI Key: ZTILHLWDFSMCLZ-UHFFFAOYSA-N
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Description

Allylhydrazine, also known as Hydrazine, 2-propenyl-, is a chemical compound with the molecular formula C3H8N2 . It has a molecular weight of 72.1090 .


Molecular Structure Analysis

The molecular structure of Allylhydrazine has been analyzed using various techniques . The structure of hydrazine derivatives was optimized and their energy was calculated by density functional theory with B3LYP method and 6-311 + (3 d, 3 p) basis set .


Chemical Reactions Analysis

Allylhydrazine can react with radical oxidants to form nitrogen and propylene gas . This reaction has been used to image reactive oxygen species in vivo .


Physical And Chemical Properties Analysis

Allylhydrazine has a molecular weight of 72.11 . More detailed physical and chemical properties were not found in the retrieved papers .

Scientific Research Applications

  • Carcinogenicity Studies : Allylhydrazine has been studied for its potential to induce tumors. Tóth and Nagel (1976) found that allylhydrazine HCl administered to Swiss mice resulted in tumorigenicity when given in drinking water for life (Tóth & Nagel, 1976).

  • Chemical Synthesis and Reactions : Allylhydrazines have been used in the synthesis of pyrazole derivatives. Tiecco et al. (1997) demonstrated that allylhydrazines react with phenylselenenyl sulfate to afford phenylseleno substituted pyrazolidines, which are further converted into pyrazole derivatives (Tiecco et al., 1997).

  • Tumorigenesis in Animal Studies : Further studies by Tóth, Nagel, and Raha (1981) on 1,1-diallylhydrazine in Swiss mice showed an increased incidence of lung and forestomach tumors, indicating the carcinogenic potency of this compound (Tóth, Nagel, & Raha, 1981).

  • Molecular Imaging Applications : Perng et al. (2012) utilized allylhydrazine in molecular imaging by ultrasound. They demonstrated that allylhydrazine, when encapsulated within liposomes, can detect radical oxidants and image oxidative stress in vivo (Perng et al., 2012).

  • Pharmacological Research : The pharmacological applications of similar compounds, such as phenylhydrazine, have been explored. For instance, Brown and Giffin (1926) discussed the use of phenylhydrazine as a therapeutic agent in the treatment of polycythemia vera, highlighting its impact on erythrocytes and hemoglobin (Brown & Giffin, 1926).

  • Insecticidal Activity : Dhadialla, Carlson, and Le (1998) reviewed the insecticidal properties of bisacylhydrazines, which are structurally related to allylhydrazines. These compounds mimic insect growth and developmental hormones, showing potential as selective insecticides (Dhadialla, Carlson, & Le, 1998).

  • Antioxidant Properties : Research by Dairam et al. (2008) on compounds like S-allylcysteine, related to allylhydrazines, showed their antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases (Dairam et al., 2008).

Safety And Hazards

Allylhydrazine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Allylhydrazine has been used in research for imaging reactive oxygen species in vivo . This suggests potential future applications in molecular imaging by ultrasound, given ultrasound’s ability to detect small increments above the gas saturation limit, its spatial resolution, and widespread clinical use .

properties

IUPAC Name

prop-2-enylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c1-2-3-5-4/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTILHLWDFSMCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52207-83-7 (hydrochloride)
Record name Allylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2043820
Record name Allylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylhydrazine

CAS RN

7422-78-8
Record name Allylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
K Põhako, K Saal, I Kink, A Bredihhin, U Mäeorg - Arkivoc, 2008 - pdfs.semanticscholar.org
… amounts of the reagent (<1 g) selectively yield allylhydrazine, whereas selectivity disappears … The deprotection of Boc groups gave the pure allylhydrazine in 97% yield, which NMR …
Number of citations: 10 pdfs.semanticscholar.org
B Toth, D Nagel - British Journal of Cancer, 1976 - ncbi.nlm.nih.gov
… Another untreated control group running parallel with the allylhydrazine HCl treated miceis … This study demonstrates for the first time the tumourigenicity of allylhydrazine HCl …
Number of citations: 6 www.ncbi.nlm.nih.gov
Y Ban, T Asakura, Y Morita - 2005 - osti.gov
… Allylhydrazine was proposed as a candidate for selective Np(VI) reductant, and it was confirmed by a batch experiment that allylhydrazine … was carried out with allylhydrazine at room …
Number of citations: 6 www.osti.gov
JK Perng, S Lee, K Kundu, CF Caskey… - Annals of biomedical …, 2012 - Springer
… in vivo with allylhydrazine, a liquid compound that is converted into nitrogen and propylene gas after reacting with radical oxidants. We demonstrate that allylhydrazine encapsulated …
Number of citations: 18 link.springer.com
Y Wang, JK Xu, Y Gu, SK Tian - Organic Chemistry Frontiers, 2014 - pubs.rsc.org
… While most of them failed to catalyze the reaction, to our delight, the combined use of Pd(OAc) 2 and racemic BINAP led to the formation of N-allylhydrazine 3a in 35% yield with 93% ee, …
Number of citations: 27 pubs.rsc.org
R Künneth, C Feldmer, F Knoch… - Chemistry–A European …, 1995 - Wiley Online Library
… ‐1,2‐diazenes, producing allylhydrazine derivatives. Relative quantum yields decrease sharply … with the hydrazyl radical to afford the allylhydrazine. Diarylhydrazine formation occurs by …
DA Mundal, KE Lutz, RJ Thomson - Organic Letters, 2009 - ACS Publications
A new method for the stereoselective synthesis of dienes from aldehydes and N-allylhydrazine derivatives has been developed. High levels of (E)-stereoselectivity are obtained for a …
Number of citations: 91 pubs.acs.org
K Põhako, U Mäeorg, K Saal, K Kisseljova… - Journal of Physics …, 2007 - iopscience.iop.org
We have synthesized a new compound, 3-hydrazinopropyltrimethoxysilane, which can be applied in chemical modification of SiO 2 surfaces. The synthesis route is rather simple, …
Number of citations: 4 iopscience.iop.org
B Toth, D Nagel - AMERICAN JOURNAL OF …, 1976 - AMER SOC INVESTIGATIVE …
Number of citations: 3
VS Koltunov, SM BRANOV… - SOVIET …, 1989 - … 233 SPRING ST, NEW YORK, NY …
Number of citations: 4

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